1-Bromoadamantane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromoadamantane | |
|---|---|---|
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InChI |
InChI=1S/C10H15Br/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
| Source | PubChem | |
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InChI Key |
VQHPRVYDKRESCL-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br | |
| Record name | 1-Bromoadamantane | |
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| URL | https://en.wikipedia.org/wiki/1-Bromoadamantane | |
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DSSTOX Substance ID |
DTXSID50880632 | |
| Record name | 1-bromoadamantane | |
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Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 1-Bromoadamantane | |
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CAS No. |
768-90-1, 7314-85-4 | |
| Record name | 1-Bromoadamantane | |
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| Record name | 1-Bromoadamantane | |
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| Record name | 2-Bromotricyclo(3.3.1.13,7)decane | |
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| Record name | 1-Bromoadamantane | |
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| Record name | 1-bromotricyclo[3.3.1.13,7]decane | |
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| Record name | 1-BROMOADAMANTANE | |
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Synthetic Methodologies for 1 Bromoadamantane
Direct Bromination of Adamantane (B196018) as a Primary Synthetic Route
The direct reaction of adamantane with brominating agents is the most common pathway to obtaining 1-bromoadamantane. The selectivity and efficiency of this process are highly dependent on the specific reagents and conditions employed.
The reaction of adamantane with molecular bromine (Br₂) is a foundational method for the synthesis of this compound. Typically, boiling adamantane with bromine leads to the formation of the monosubstituted product, this compound. wikipedia.org This reaction proceeds via an ionic mechanism. wikipedia.org The rate of this reaction is not affected by irradiation or the addition of free radicals, further supporting the ionic pathway. wikipedia.org
To achieve multiple substitutions with bromine, the addition of a Lewis acid catalyst is necessary. wikipedia.org It has been noted that for the electrophilic bromination of adamantane with elemental bromine, a significant excess of bromine, often around 10 equivalents, is commonly used due to the high molecularity of the reaction, which is approximately seven. scite.ai To prevent overfunctionalization from trace impurities, the bromine should be distilled before use. scite.ai
One documented procedure involves treating adamantane with bromine and an iron powder catalyst in boiling absolute dichloromethane. After the reaction, unreacted adamantane is recovered, and crude this compound is obtained by dilution with water. google.com
Lewis acid catalysts play a crucial role in controlling the extent of bromination of adamantane. While direct bromination without a catalyst primarily yields this compound, the presence of a Lewis acid facilitates the introduction of multiple bromine atoms onto the adamantane core. wikipedia.orgrsc.org
Various Lewis acids, such as aluminum chloride (AlCl₃), aluminum bromide (AlBr₃), and boron tribromide (BBr₃), have been explored. rsc.orgnih.gov The use of these catalysts can, however, lead to complex mixtures of polybrominated products if not carefully controlled. nih.gov For instance, the synthesis of 1,3-dibromoadamantane (B19736) in high yield has been achieved using a specific catalyst system of boron tribromide and aluminum bromide in a 125:1 molar ratio, with purified reagents and under anhydrous conditions. rsc.org Similarly, 1,3,5,7-tetrabromoadamantane (B396909) can be produced by reacting adamantane with bromine and AlCl₃. scite.ai
The rate of bromination is significantly accelerated with the addition of Lewis acids. wikipedia.org This acceleration is indicative of the catalyst's role in promoting the electrophilic character of the bromine, thereby facilitating the substitution reaction at the bridgehead positions of the adamantane cage.
Table 1: Effect of Lewis Acids on Adamantane Bromination
| Catalyst | Product(s) | Observations |
| None | This compound | Monosubstitution predominates. wikipedia.org |
| AlCl₃, AlBr₃, BBr₃ | Polybrominated adamantanes | Can lead to complex mixtures and overfunctionalization. wikipedia.orgnih.gov |
| BBr₃/AlBr₃ (125:1) | 1,3-Dibromoadamantane | High yield with careful control of conditions. rsc.org |
| Fe powder | This compound | Used in a procedure to produce the monosubstituted product. google.com |
This table summarizes the general outcomes of using different catalysts in the bromination of adamantane.
While the direct bromination of adamantane with Br₂ is predominantly an ionic process, radical-mediated pathways have also been investigated for the functionalization of adamantane. nih.gov The adamantyl radical is known to be destabilized due to its rigid cage structure, which prevents it from adopting a more stable pyramidal conformation. nih.gov Nevertheless, radical reactions can be initiated.
Allylic bromination of aryl-substituted adamantane alkenes has been shown to involve concurrent radical substitution and addition reactions. researchgate.net Furthermore, radical-mediated reactions of this compound with alkenes and alkynes containing electron-withdrawing groups can be carried out in the presence of tributyltin hydride and AIBN (azobisisobutyronitrile) to introduce β-functional alkyl and alkenyl groups at the bridgehead position. researchgate.net
More recently, visible-light-induced photoredox catalysis has emerged as a method for C-H bond bromination. For example, using eosin (B541160) Y disodium (B8443419) salt as a photoredox catalyst and morpholine (B109124) as a reductive compound, the bromination of adamantane derivatives with various functional groups has been successfully achieved under mild conditions. mdpi.com
Phase-transfer catalysis (PTC) offers a selective method for the C-H activation and subsequent bromination at the bridgehead positions of adamantane. researchgate.net This technique is considered a notable exception to the often harsh conditions required for adamantane bromination. nih.gov A phase-transfer catalyst system developed by Schreiner and Fokin has been reported to provide nearly complete selectivity for the more substituted product, this compound. nih.gov
The PTC method typically involves a multiphase system, such as a mixed aqueous/organic solvent system, which helps to avoid overfunctionalization and simplifies the workup process. researchgate.net This approach allows for the selective synthesis of specific bromine derivatives of adamantane. researchgate.net
Advanced Bromination Reagents and Optimized Conditions
To overcome some of the challenges associated with using elemental bromine, such as its hazardous nature and the potential for over-reactivity, alternative brominating agents have been developed and utilized.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a commercially available, inexpensive, and stable solid brominating agent that serves as a convenient alternative to N-bromosuccinimide (NBS) and elemental bromine. organic-chemistry.org It has been employed for the bromination of various organic compounds, including electron-rich aromatic systems. organic-chemistry.org
DBDMH can be used for the direct 1,2-dibromination of alkenes under mild, catalyst-free conditions. organic-chemistry.org It also serves as both a bromine source and an oxidant in the one-pot synthesis of α-bromo ketones from alkenes in water. rsc.org While direct application of DBDMH for the primary synthesis of this compound from adamantane is not extensively detailed in the provided context, its utility in various bromination reactions suggests its potential as a reagent for this transformation under optimized conditions. For instance, treatment of methylarenes with DBDMH and a catalytic amount of AIBN, followed by reaction with a nucleophile, yields benzylated products, demonstrating its capability in radical-mediated functionalization. organic-chemistry.org
Table 2: Comparison of Bromination Methods for Adamantane
| Method | Reagent(s) | Key Features |
| Direct Bromination | Elemental Bromine (Br₂) | Foundational method, requires careful control to avoid polysubstitution. wikipedia.org |
| Lewis Acid-Catalyzed Bromination | Br₂ + Lewis Acid (e.g., AlBr₃) | Accelerates reaction and allows for multiple substitutions. wikipedia.orgrsc.org |
| Radical-Mediated Bromination | Various (e.g., visible light photocatalysis) | Offers alternative pathways for functionalization. nih.govmdpi.com |
| Phase Transfer Catalysis | Br₂ + Phase Transfer Catalyst | High selectivity for monosubstitution, milder conditions. nih.govnih.govresearchgate.net |
| Advanced Reagents | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Safer, stable solid reagent, versatile for various brominations. organic-chemistry.org |
This table provides a comparative overview of different synthetic approaches to brominated adamantanes.
Application of Bromotrichloromethane (B165885) (BrCCl3) with Transition Metal Catalysts (e.g., Mo(CO)6)
A notable method for the synthesis of this compound involves the catalytic bromination of adamantane using bromotrichloromethane (BrCCl₃) in the presence of a transition metal catalyst, specifically molybdenum hexacarbonyl (Mo(CO)₆). google.com This approach presents a streamlined and efficient route to the desired product.
The reaction is typically conducted at elevated temperatures, in the range of 140-160°C, for a duration of 5 to 10 hours. google.com In this process, bromotrichloromethane serves as both the brominating agent and the solvent. google.com The catalytic system employing Mo(CO)₆ facilitates the transfer of the bromine atom from BrCCl₃ to the tertiary position of the adamantane cage. Research has shown that under optimal conditions, this method is highly selective, yielding this compound as the sole product with yields reported to reach as high as 99%. google.com The by-product of this reaction is chloroform (B151607) (CHCl₃). researchgate.net
The molar ratio of the reactants and catalyst is a critical parameter for the success of the synthesis. An effective molar ratio has been established as [adamantane]:[BrCCl₃]:[Mo(CO)₆] = 100:200–300:1–3. google.com This method is highlighted for its simple technology and the high output of the final product. google.com The reaction can be carried out in either a glass ampoule or a stainless steel micro-autoclave under an argon atmosphere. google.com Following the reaction, the solvent is distilled off, and the resulting this compound can be purified by crystallization from methanol (B129727). google.com
Table 1: Reaction Parameters for the Synthesis of this compound using BrCCl₃ and Mo(CO)₆ google.com
| Parameter | Value/Description |
|---|---|
| Substrate | Adamantane |
| Brominating Agent/Solvent | Bromotrichloromethane (BrCCl₃) |
| Catalyst | Molybdenum Hexacarbonyl (Mo(CO)₆) |
| Molar Ratio (Adamantane:BrCCl₃:Mo(CO)₆) | 100 : 200–300 : 1–3 |
| Temperature | 140–160°C |
| Reaction Time | 5–10 hours |
| Reported Yield | Up to 99% |
| Purification | Crystallization from methanol |
Considerations for Industrial Scale Synthesis and Environmental Impact
The transition from laboratory-scale synthesis to industrial production of this compound introduces several challenges related to scalability, safety, cost, and environmental regulations.
A significant hurdle in large-scale production is the requirement for precise process control. For instance, certain bromination processes demand strict temperature management, which can be difficult to maintain in large reactors. pmarketresearch.com The synthesis of bromoadamantane requires specialized technical expertise, and a global shortage of operators qualified to manage large-scale production presents a significant challenge. pmarketresearch.com Furthermore, this compound itself is sensitive to moisture, which can complicate long-term storage and handling in an industrial setting. sld.cu
Regulatory frameworks have a profound impact on the production and distribution of this compound. In the European Union, the REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) regulation imposes stringent registration and risk-assessment requirements, increasing compliance costs for manufacturers. pmarketresearch.com In China, which accounts for a substantial portion of global production capacity, revised environmental management measures for new chemical substances (2021) have implemented stricter controls on brominated compounds. pmarketresearch.com These regulations necessitate hazardous chemical production licenses and comprehensive environmental impact assessments, which can delay the commissioning of new facilities and affect export capacity. pmarketresearch.com The United States Environmental Protection Agency (EPA) also regulates this compound under the Toxic Substances Control Act (TSCA). pmarketresearch.com
Reactivity and Mechanistic Investigations of 1 Bromoadamantane
Nucleophilic Substitution Reactions and Mechanistic Peculiarities
The rigid, caged structure of 1-bromoadamantane provides a unique platform for studying the intricacies of nucleophilic substitution reactions. Its distinct stereochemical and electronic properties dictate a strong preference for a specific reaction pathway, offering valuable insights into the fundamental principles of reaction mechanisms.
Research has consistently demonstrated that this compound reacts almost exclusively through the S"N"1 (Substitution Nucleophilic Unimolecular) mechanism. chemistrytalk.orgbyjus.comsigmaaldrich.com This pathway involves a two-step process: the rate-determining unimolecular ionization of the substrate to form a carbocation intermediate, followed by a rapid attack of the nucleophile on this intermediate. wikipedia.orgchemistrysteps.com The rate of an S"N"1 reaction is primarily dependent on the concentration of the substrate, as the formation of the carbocation is the slowest step. wikipedia.orgchemistrysteps.com
The favorability of the S"N"1 mechanism for this compound is intrinsically linked to the stability of the resulting 1-adamantyl carbocation. chemistrytalk.orgbyjus.comchegg.com Carbocation stability is a critical factor in S"N"1 reactions, as a more stable carbocation intermediate will form more readily, thus accelerating the reaction rate. libretexts.orgbyjus.com The 1-adamantyl cation is a tertiary carbocation, meaning the positively charged carbon atom is bonded to three other carbon atoms. byjus.com This structure allows for the dispersal of the positive charge through both inductive effects and hyperconjugation, leading to significant stabilization. masterorganicchemistry.comlibretexts.org The surrounding alkyl groups donate electron density to the electron-deficient carbocation center, effectively spreading out the positive charge and lowering the energy of the intermediate. masterorganicchemistry.comlibretexts.org
While generally stable, the bridgehead position of the carbocation in the adamantane (B196018) framework introduces some geometric constraints. Ideally, carbocations adopt a planar geometry to maximize hyperconjugative stabilization. masterorganicchemistry.com However, the rigid structure of adamantane prevents the 1-adamantyl cation from achieving perfect planarity. masterorganicchemistry.com Despite this, the inherent stability of the tertiary carbocation is sufficient to drive the S"N"1 pathway.
Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of S"N"1 reactions and are often used to compare the reactivity of different substrates. libretexts.orgaskfilo.com Studies comparing the solvolysis rates of this compound and tert-butyl bromide, another tertiary alkyl halide, provide compelling evidence for the dominance of the S"N"1 mechanism.
In these studies, it has been observed that this compound undergoes solvolysis at a significantly slower rate than tert-butyl bromide. masterorganicchemistry.com One study found that the S"N"1 reaction of this compound is about 1000 times slower than that of tert-butyl bromide. masterorganicchemistry.com This difference in reactivity can be attributed to the aforementioned geometric constraints of the adamantane cage, which slightly destabilizes the bridgehead carbocation compared to the perfectly trigonal planar tert-butyl carbocation. chegg.com
| Substrate | Relative Rate of Solvolysis | Carbocation Intermediate |
|---|---|---|
| tert-Butyl Bromide | ~1000 | tert-Butyl cation |
| This compound | 1 | 1-Adamantyl cation |
A hallmark of the S"N"1 reaction is the potential for racemization at a chiral center. This is because the planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability, leading to a mixture of enantiomers. chemistrysteps.comyoutube.com However, in the case of this compound, the nucleophile attacks the carbocation from the same side that the leaving group departed from, resulting in retention of configuration. masterorganicchemistry.comyoutube.com This is due to the caged structure of the adamantane molecule, which effectively shields the "backside" of the carbocation, preventing the nucleophile from attacking from that direction.
The same structural features that favor the S"N"1 mechanism in this compound actively hinder or completely prevent other common reaction pathways such as S"N"2, E1, and E2. byjus.comsigmaaldrich.com
The S"N"2 (Substitution Nucleophilic Bimolecular) reaction mechanism involves a one-step process where the nucleophile attacks the carbon center from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.comyoutube.com This mechanism is highly sensitive to steric hindrance; bulky groups around the reaction center can physically block the approach of the nucleophile. chemistrytalk.orgnih.gov The adamantane framework, with its cage-like structure, presents a formidable steric barrier to backside attack at the C1 position. byjus.comsigmaaldrich.com The rigid nature of the molecule prevents the necessary inversion of configuration that is characteristic of an S"N"2 reaction.
Similarly, elimination reactions, both E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular), are not observed with this compound. chegg.com The E1 mechanism, like S"N"1, proceeds through a carbocation intermediate. masterorganicchemistry.comsaskoer.ca However, for elimination to occur, a proton must be abstracted from a carbon atom adjacent to the carbocation. In the 1-adamantyl cation, the adjacent bridgehead protons are inaccessible to a base due to the rigid structure. chegg.com
The E2 mechanism is a concerted, one-step process that requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group. ksu.edu.sawikipedia.org This geometric requirement cannot be met in the rigid adamantane system. The C-H bonds on the carbons adjacent to the C-Br bond are not in an anti-periplanar orientation with respect to the bromine atom, making the E2 pathway geometrically impossible.
| Mechanism | Feasibility with this compound | Reasoning |
|---|---|---|
| S"N"1 | Dominant | Formation of a stable tertiary bridgehead carbocation. |
| S"N"2 | Absent | Severe steric hindrance prevents backside attack. |
| E1 | Absent | Inaccessibility of adjacent protons for abstraction from the carbocation. |
| E2 | Absent | Rigid structure prevents the required anti-periplanar geometry. |
Rationale for the Reluctance or Absence of SN2, E1, and E2 Mechanisms
Geometric Constraints on Transition States
The rigid, cage-like structure of the adamantane framework imposes significant geometric constraints that dictate the reactivity of this compound. The bromine atom is situated at a bridgehead carbon, a tertiary center that is sterically hindered. This unique geometry prevents the molecule from undergoing reactions that require specific spatial arrangements, most notably the SN2 (bimolecular nucleophilic substitution) reaction.
An SN2 reaction requires the nucleophile to approach the carbon atom from the side opposite to the leaving group, a pathway known as backside attack. This approach leads to a trigonal bipyramidal transition state where the nucleophile, the carbon atom, and the leaving group are collinear. In this compound, the adamantane cage completely blocks the backside of the bridgehead carbon. Consequently, it is impossible for a nucleophile to achieve the necessary trajectory for an SN2 displacement. This inherent structural rigidity makes the SN2 pathway energetically prohibitive.
Furthermore, while this compound can undergo reactions via a carbocation intermediate (SN1 mechanism), the geometry of the adamantyl cation is also constrained. A typical tertiary carbocation prefers a trigonal planar geometry to maximize hyperconjugation and minimize steric strain. However, the adamantane framework prevents the bridgehead carbon from achieving perfect planarity upon ionization. This results in a carbocation that is less stable than a comparable acyclic tertiary carbocation, such as the t-butyl cation. Despite this, the SN1 pathway is the predominant ionic mechanism for nucleophilic substitution at the bridgehead position due to the impossibility of the SN2 alternative. The solvolysis of this compound, for instance, proceeds through the formation of this constrained 1-adamantyl cation. chegg.com
Reactions with Specific Nucleophilesnih.govyoutube.com
This compound exhibits reactivity with a range of nucleophiles, often proceeding through mechanisms that accommodate its unique structural constraints, such as SN1 and radical pathways. nih.govyoutube.com The choice of nucleophile and reaction conditions can direct the reaction towards different products and mechanistic routes.
The hydrolysis of this compound to 1-adamantanol (B105290) is a classic example of a solvolysis reaction proceeding through an SN1-like mechanism. wikipedia.orgorgsyn.org This reaction involves the cleavage of the carbon-bromine bond to form the 1-adamantyl carbocation, which is then trapped by a water molecule. Subsequent deprotonation yields the final alcohol product.
The reaction can be carried out in aqueous solvent mixtures. The rate of hydrolysis is influenced by the polarity of the solvent but is independent of the concentration of the nucleophile (water), which is characteristic of a unimolecular process. The process can be facilitated by the addition of Lewis acids or silver nitrate (B79036), which assist in the removal of the bromide leaving group. orgsyn.org
Reaction Scheme: Hydrolysis of this compound
| Reactant | Reagents | Product |
|---|
Table 1: Summary of the hydrolysis reaction of this compound.
The reaction of this compound with diphenylphosphide ions (Ph₂P⁻) in liquid ammonia (B1221849) does not proceed via the conventional SN1 or SN2 pathways. Instead, it occurs through a radical nucleophilic substitution mechanism, specifically the SRN1 mechanism. nih.govacs.orgacs.org This multi-step process is initiated by the transfer of an electron to the this compound molecule, often stimulated by light (photostimulation).
The key steps of the SRN1 mechanism are:
Initiation: An electron is transferred from a donor to this compound, forming a radical anion which then fragments into the 1-adamantyl radical and a bromide ion.
Propagation: The 1-adamantyl radical reacts with the diphenylphosphide ion to form the radical anion of the substitution product. This radical anion then transfers its electron to another molecule of this compound, propagating the chain reaction and forming the final product, (1-Adamantyl)diphenylphosphine. acs.org
The reaction is notably accelerated by irradiation and can be inhibited by radical scavengers, which are characteristic features of the SRN1 mechanism. acs.orgacs.org
Products of Photostimulated Reaction of this compound with Diphenylphosphide Ion acs.org
| Product | Yield |
|---|---|
| (1-Adamantyl)diphenylphosphine | Major Product |
| Adamantane | Side Product |
Table 2: Products observed in the SRN1 reaction between this compound and diphenylphosphide ions.
Similar to its reaction with organophosphorus nucleophiles, this compound reacts with trimethylstannyl ions (Me₃Sn⁻) via the SRN1 mechanism. nih.govacs.org This reaction, typically conducted in liquid ammonia, is also facilitated by photostimulation and inhibited by radical inhibitors. The reaction yields 1-(trimethylstannyl)adamantane. Competition experiments have shown that this compound is more reactive than 2-bromoadamantane (B1268071) in these SRN1 reactions. Specifically, with trimethylstannyl ions, this compound is 1.4 times more reactive than its 2-substituted counterpart. nih.gov
Direct amination of this compound provides a route for the synthesis of various adamantylamines. acs.org This transformation can be achieved by reacting this compound with a suitable amine. The conditions for these reactions can vary, but they generally involve heating the reactants, sometimes in the presence of a base or catalyst to facilitate the substitution. This method allows for the introduction of the bulky, lipophilic adamantyl group onto a nitrogen atom, a common strategy in medicinal chemistry. researchgate.net
This compound reacts with various heterocyclic nitrogen compounds, leading to the formation of N-adamantylated products.
N-aminoazoles: The reaction of this compound with N-aminoazoles can result in a diverse range of products. Depending on the specific azole and reaction conditions, the adamantyl group can attach to either the exocyclic or endocyclic nitrogen atoms. This can lead to the formation of N-adamantylamines, N-adamantyl-C-aminoazoles, and N-adamantyl-N'-amino-azolium salts. researchgate.net The mechanism of formation for these different product types can be complex, involving competition between different nucleophilic sites on the azole ring. researchgate.net
Quinoline (B57606): this compound has been shown to react with quinoline. acs.org Such reactions typically involve the nucleophilic attack of the nitrogen atom of the quinoline ring on the bridgehead carbon of the adamantyl system, leading to the formation of an N-(1-adamantyl)quinolinium bromide salt.
Radical Reaction Pathways
Generation and Reactivity of Adamantyl Radicals
The 1-adamantyl radical is a key intermediate in various transformations of this compound. A prominent pathway for its generation is through the photostimulated SRN1 (substitution radical-nucleophilic unimolecular) mechanism. This process is initiated by the transfer of an electron to this compound, often from a nucleophile or a photoexcited species, to form a radical anion. This radical anion is unstable and rapidly fragments, cleaving the carbon-bromine bond to produce the 1-adamantyl radical and a bromide ion. rsc.orgdocumentsdelivered.comacs.org This method has been successfully employed in reactions with nucleophiles such as diphenylphosphide and diphenylarsenide ions. documentsdelivered.comacs.org
Once generated, the 1-adamantyl radical exhibits distinct reactivity. It has been shown to possess an enhanced nucleophilic character compared to other tertiary alkyl radicals like the tert-butyl radical. rsc.org This heightened nucleophilicity leads to significantly faster reaction rates, by two to three orders of magnitude, in processes such as chlorine atom abstraction from carbon tetrachloride and chloroform (B151607), and in addition reactions to electron-deficient alkenes. rsc.org The gas-phase reactivity of a derivative, the 3-carboxylato-1-adamantyl radical anion, has been quantitatively studied, providing insights into its reactions with various neutral reagents as detailed in the table below. rsc.org
| Reagent | Rate Constant (10-12 cm3 molecule-1 s-1) | Reaction Type |
|---|---|---|
| 18O2 | 85 ± 4 | Radical Combination |
| NO | 38.4 ± 0.4 | Radical Combination |
| Br2 | 8 ± 2 | Bromine Abstraction |
| CH3SSCH3 | 12 ± 2 | Substitution |
| Styrene | 1.20 ± 0.03 | Addition |
| CHCl3 | 0.41 ± 0.06 | Hydrogen Abstraction |
| CHCl3 | 0.65 ± 0.1 | Chlorine Abstraction |
Role of Hydrogen Abstraction Processes
Hydrogen abstraction is a significant process in the chemistry of adamantyl radicals. The 1-adamantyl radical, once formed, can be activated by ultraviolet (UV) radiation to abstract hydrogen atoms from its surrounding environment. rsc.org For instance, in an adamantane matrix, the photochemically activated 1-adamantyl radical can abstract a hydrogen atom from the matrix material itself. rsc.org This reactivity is also demonstrated by quantitative measurements showing the 1-adamantyl radical derivative readily abstracts hydrogen from chloroform. rsc.org
Conversely, hydrogen abstraction from the parent adamantane molecule by other radical species is a common method to generate adamantyl radicals in the first place. Reagents like the phthalimide-N-oxyl (PINO) radical can abstract a hydrogen atom from either the tertiary or secondary positions of adamantane to yield the corresponding adamantyl radicals. nih.gov
Photostimulated Radical Reactions
As introduced, photostimulation is a key method for initiating radical reactions of this compound, particularly through the SRN1 mechanism. These reactions typically involve a radical chain process. The key steps are:
Initiation: A single electron is transferred to this compound, forming a radical anion which then fragments into the 1-adamantyl radical and a bromide ion.
Propagation: The 1-adamantyl radical reacts with a nucleophile to form a new radical anion. This radical anion then transfers its excess electron to another molecule of this compound, propagating the chain.
Termination: The reaction ceases when radical species combine.
This photostimulated pathway enables facile nucleophilic substitution at the bridgehead position of the adamantane core, a reaction that is otherwise difficult to achieve through traditional SN1 or SN2 mechanisms. documentsdelivered.comacs.org Studies have shown that this compound undergoes this type of reaction with a variety of nucleophiles, including acetone (B3395972) enolate, acetophenone (B1666503) enolate, and the anions of diphenylphosphine (B32561) and diphenylarsine, upon irradiation. rsc.orgdocumentsdelivered.comacs.org
Organometallic Transformations
The formation of organometallic reagents from this compound is a challenging yet crucial step for its further functionalization. The steric bulk of the adamantyl group and the tertiary nature of the carbon-bromine bond present significant hurdles for classical methods of organometallic synthesis.
Formation of Organocalcium Reagents (e.g., with Rieke Calcium)
While the synthesis of many organometallic derivatives of this compound is difficult, the formation of organocalcium reagents represents a notable success. Classified as a tertiary alkyl bromide, this compound is generally reluctant to form organometallic compounds. wikipedia.org However, the use of highly reactive "Rieke calcium" overcomes this challenge. Rieke calcium, a finely divided and highly activated form of the metal, reacts readily with this compound to form the corresponding organocalcium derivative, 1-adamantyl calcium bromide. wikipedia.org This reagent effectively functions as a "heavy Grignard reagent" and can participate in subsequent reactions, such as addition to ketones.
| Starting Material | Reagent | Intermediate | Subsequent Reaction | Product Example |
|---|---|---|---|---|
| This compound | Rieke Calcium | 1-Adamantyl calcium halide | Addition to Cyclohexanone | 1-(1-Adamantyl)cyclohexanol |
Challenges in the Preparation of Adamantyl Grignard and Organozinc Reagents
Adamantyl Grignard Reagents: The preparation of the Grignard reagent from this compound is notoriously difficult. wikipedia.org Several factors contribute to this challenge:
Steric Hindrance: The bulky adamantyl group sterically shields the carbon atom bearing the bromine, impeding the access of the magnesium metal surface required for the reaction.
Reaction Initiation: Grignard reagent formation often has an induction period, and initiating the reaction with sterically hindered tertiary halides is particularly problematic. mt.com
Side Reactions: Competing side reactions, such as Wurtz coupling where two adamantyl groups dimerize, can reduce the yield of the desired Grignard reagent. nih.gov The mechanism of Grignard formation is thought to involve single electron transfer (SET) steps, and for sterically hindered systems, these radical pathways can favor coupling over the formation of the stable organometallic compound. organic-chemistry.org
Adamantyl Organozinc Reagents: Similar to Grignard reagents, the direct reaction of this compound with standard zinc metal is generally ineffective. The inherent sluggishness of zinc metal requires activation for it to react with alkyl halides. However, analogous to the use of Rieke calcium, highly activated Rieke zinc can be used to successfully prepare 1-adamantylzinc bromide. researchgate.net This indicates that the primary challenge lies in the low reactivity of the metal, which can be overcome by using a sufficiently activated form.
Electrophilic Aromatic Substitution Reactions
The adamantyl group, due to its bulky nature and lipophilicity, is a valuable substituent in medicinal chemistry and materials science. thieme-connect.comnih.gov One of the primary methods for introducing this moiety onto an aromatic ring is through electrophilic aromatic substitution (EAS), using this compound as the electrophile precursor. thieme-connect.commasterorganicchemistry.combyjus.commasterorganicchemistry.com In these reactions, the carbon-bromine bond in this compound is cleaved, typically with the assistance of a Lewis or Brønsted acid catalyst, to generate the stable tertiary 1-adamantyl cation. nih.govchemistrysteps.com This carbocation then acts as the electrophile, attacking the electron-rich aromatic ring to form a resonance-stabilized intermediate (an arenium ion or Wheland intermediate), which subsequently loses a proton to restore aromaticity and yield the adamantylated aromatic product. masterorganicchemistry.comlumenlearning.comdalalinstitute.com
Friedel-Crafts Alkylation with Aromatic Compounds
The Friedel-Crafts alkylation is a classic and effective method for forming carbon-carbon bonds between an alkyl group and an aromatic ring. chemistrysteps.commasterorganicchemistry.comwikipedia.org The reaction of this compound with various aromatic compounds has been explored using a range of catalysts. thieme-connect.comresearchgate.net
Lewis acids such as indium(III) chloride (InCl₃) and indium(III) bromide (InBr₃) have been shown to efficiently catalyze the adamantylation of benzene (B151609) and its monosubstituted derivatives. thieme-connect.comresearchgate.net In these reactions, the aromatic compound often serves as both the reactant and the solvent. thieme-connect.com Generally, InBr₃ is a more active catalyst, leading to faster reaction times, although InCl₃ may be preferred for reactions involving halobenzenes. thieme-connect.comresearchgate.net The presence of electron-donating alkyl groups on the benzene ring enhances its reactivity towards the 1-adamantyl cation. thieme-connect.com
The regioselectivity of the reaction is influenced by both kinetic and thermodynamic factors. Weaker Lewis acids tend to favor kinetic control, resulting in a high yield of the para-substituted isomer due to the steric bulk of the adamantyl group. thieme-connect.com In contrast, strong acids can promote a secondary isomerization reaction, leading to a thermodynamic equilibrium mixture of meta and para isomers. thieme-connect.comresearchgate.net
Beyond simple aromatic hydrocarbons, this reaction has been extended to the synthesis of adamantane-based microporous polymers by reacting this compound with benzene, biphenyl, and terphenyl in the presence of aluminum chloride. rsc.orgrsc.org Other metal complexes, including those containing molybdenum, chromium, tungsten, copper, cobalt, and iron, have also been utilized as catalysts for the adamantylation of aromatic compounds. researchgate.net
Table 1: Examples of Friedel-Crafts Alkylation with this compound
Data sourced from references rsc.org, rsc.org, and thieme-connect.com.
Reactions with Phenolic Substrates
Phenols are highly activated aromatic substrates for electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. The reaction of this compound with phenol (B47542) readily proceeds to yield adamantylated phenols. wikipedia.org The hydroxyl group is a powerful ortho-, para-director, and given the significant steric hindrance of the adamantyl group, substitution occurs predominantly at the para position. wikipedia.org
The reaction typically employs an acid catalyst to facilitate the formation of the 1-adamantyl cation. For instance, the reaction between this compound and phenol gives para-adamantylphenol as the major product. wikipedia.org Similarly, substituted phenols can be used as substrates. A process utilizing 1-acetoxyadamantane, which generates the same adamantyl cation intermediate in the presence of a strong acid, has been described for the adamantylation of substituted phenols like 4-bromophenol (B116583) and 6-hydroxy-2-bromonaphthalene using concentrated sulfuric acid as the catalyst. google.com
Table 2: Adamantylation of Phenolic Substrates
Data sourced from references wikipedia.org and google.com.
Functionalization Strategies and Derivatization from 1 Bromoadamantane
Introduction of Oxygen-Containing Functional Groups
The conversion of 1-bromoadamantane into derivatives bearing oxygen-containing functionalities, such as alcohols, ketones, and carboxylic acids, is a fundamental aspect of adamantane (B196018) chemistry. These transformations provide access to a wide array of intermediates for further synthetic elaboration.
Synthesis of Adamantyl Alcohols
The hydrolysis of this compound to 1-adamantanol (B105290) is a common and straightforward transformation. wikipedia.orgorgsyn.org This reaction can be achieved under various conditions, including hydrolysis with aqueous solutions or in the presence of catalysts. For instance, the hydrolysis of this compound can be carried out in a toluene-water system. osti.govoup.com The use of solid-phase cosolvents in a triphase catalytic system has also been explored to facilitate this hydrolysis. osti.govacs.org Another method involves the use of silver nitrate (B79036) to promote the hydrolysis. orgsyn.org The resulting 1-adamantanol is a versatile intermediate that can be used in numerous other reactions. orgsyn.org
Pathways to Adamantyl Ketones and Carboxylic Acids
While direct oxidation of this compound to a ketone at the bridgehead position is not typical, adamantyl ketones can be synthesized through multi-step sequences often starting from other adamantane derivatives.
A more direct route from this compound leads to the formation of 1-adamantanecarboxylic acid. The Koch-Haaf reaction is a powerful method for this transformation, involving the carboxylation of this compound with formic acid in the presence of a strong acid like sulfuric acid. orgsyn.orgdtic.mil This reaction proceeds through the formation of the 1-adamantyl cation, which then reacts with carbon monoxide generated in situ from formic acid. dtic.mil
Recent advancements have also demonstrated the visible light-induced one-pot carbonylation of alkyl halides, including this compound, to provide tertiary esters in good yields. acs.orgacs.org For example, the carbonylation of this compound has been shown to produce the corresponding tertiary ester product in 72% yield. acs.orgacs.org Radical carbonylation using a radical initiator in the presence of carbon monoxide is another method to produce adamantane carboxyaldehyde from this compound. cardiff.ac.ukbeilstein-journals.orgresearchgate.net
Access to Nitrogen-Containing Adamantane Derivatives
The introduction of nitrogen-containing functional groups is of particular importance due to the prevalence of adamantane-based amines in pharmaceuticals.
Formation of 1-AminoAdamantane and its Derivatives
1-Aminoadamantane, also known as amantadine (B194251), and its derivatives are key therapeutic agents. Several synthetic routes from this compound have been developed. Direct amination of this compound can be achieved using various aminating agents. For example, reaction with urea (B33335) in diphenyl ether at high temperatures has been reported to give amantadine in high yield. ias.ac.inijpsr.com Another approach involves the use of ammonium (B1175870) bicarbonate in an autoclave, which offers advantages such as lower cost and easier workup. google.com The use of formamide (B127407) followed by hydrolysis also provides a pathway to 1-aminoadamantane. acs.orgfigshare.comresearchgate.netacs.org
| Amination Reagent | Reaction Conditions | Yield of Amantadine/Derivative | Reference |
| Urea | Diphenyl ether, 175°C, 1h | 81% | ias.ac.inijpsr.com |
| Ammonium Bicarbonate | Autoclave, 130°C, 5h | 86.8% | google.com |
| Formamide | 140°C, 3h, followed by HCl hydrolysis | 91% (formamide), 93% (hydrolysis) | researchgate.net |
| Acetylamide | H2SO4, 125°C, 3.5h, followed by NaOH hydrolysis | 74% (overall) | researchgate.netijpsr.com |
Ritter-Type Reactions for N-(1-Adamantyl)-Acetamide
The Ritter reaction provides an alternative and widely used method for synthesizing N-acyladamantylamines from this compound. ias.ac.inacs.org In this reaction, this compound reacts with a nitrile, typically acetonitrile (B52724), in the presence of a strong acid such as sulfuric acid to form an N-substituted amide intermediate, N-(1-adamantyl)-acetamide. acs.orgfigshare.comacs.org This intermediate can then be hydrolyzed to yield 1-aminoadamantane. researchgate.netijpsr.com The reaction conditions for the Ritter reaction can be optimized, for instance, by using microwave irradiation to shorten reaction times. thaiscience.info Different acid catalysts, including boron trifluoride etherate, have also been employed to initiate the process. google.com
Construction of Carbon-Carbon Bonds
The formation of carbon-carbon bonds at the bridgehead position of adamantane is crucial for the synthesis of more complex adamantane derivatives. This compound serves as a substrate for various coupling reactions.
Palladium-catalyzed coupling reactions, such as the Heck reaction, have been successfully applied to this compound. epa.govthieme-connect.comthieme-connect.com For example, the reaction of this compound with styrenes in the presence of a palladium catalyst can yield (E)-1-styryladamantane. thieme-connect.com Similarly, palladium-catalyzed coupling with various arenes can produce adamantyl-substituted aromatic compounds in good to excellent yields. epa.govthieme-connect.com These reactions are notable because palladium-catalyzed couplings of alkyl halides are often challenging due to competing β-hydride elimination, a pathway that is disfavored in the rigid adamantane system. thieme-connect.com
Furthermore, this compound can be used in Friedel-Crafts reactions with aromatic compounds to synthesize microporous polymers. It can also undergo alkylation with the cobalt(II) complexes of β-diketones. chemchart.comlookchem.com
Direct C-H to C-C Functionalization
Direct C-H to C-C functionalization offers an atom-economical approach to synthesis, and this compound has proven to be an effective coupling partner in such reactions.
One notable method involves the use of photoredox gold catalysis for the direct alkylation of heteroarenes with unactivated bromoalkanes. researchgate.net In this strategy, a dimeric gold(I) photoredox catalyst enables the coupling of various unactivated bromoalkanes, including this compound, with heteroarenes under mild conditions. researchgate.net The reaction proceeds through the photocatalytic generation of nucleophilic alkyl radicals from the bromoalkane substrates. researchgate.net For instance, the reaction of this compound with a lepidine-TFA salt under these conditions resulted in a 98% yield of the adamantylated product. researchgate.net
Another significant C-H to C-C functionalization strategy is the Friedel-Crafts reaction. Adamantane-based microporous polymers have been synthesized by the Friedel-Crafts reaction of this compound with aromatic compounds like benzene (B151609), biphenyl, and terphenyl. rsc.org This reaction effectively creates a network of adamantyl-linked aromatic units, forming a porous polymer structure. rsc.org
| Reaction Type | Substrate | Catalyst/Conditions | Product Type | Yield | Source |
|---|---|---|---|---|---|
| Photoredox Alkylation | Lepidine-TFA salt | [Au2(dppm)2]Cl2, Visible Light | Adamantylated Heteroarene | 98% | researchgate.net |
| Friedel-Crafts Alkylation | Benzene, Biphenyl, Terphenyl | Lewis Acid (e.g., AlCl3) | Adamantane-based Microporous Polymers | Not specified | rsc.org |
Catalytic C-H Functionalization for Quaternary Carbon Centers
The construction of quaternary carbon centers is a significant challenge in organic synthesis. nih.gov A novel catalytic meta-selective C-H functionalization of 2-phenylpyridines using tertiary halides, including this compound, has been developed to address this challenge. rsc.orgrsc.org This protocol employs a ruthenium catalyst and is operationally simple, utilizing commercially available reagents to regioselectively form sterically hindered C-C bonds. rsc.orgresearchgate.net
In this system, this compound was identified as an effective coupling partner for the alkylation of 2-phenylpyridine (B120327) substrates. rsc.org The reaction proceeds via a proposed radical process directed by remote σ-activation. rsc.orgresearchgate.net An initial ortho C-H insertion generates a cyclometalated ruthenium complex. rsc.org Subsequently, a single-electron transfer (SET) from the ruthenium(II) species to this compound generates an adamantyl radical and a ruthenium(III) species. rsc.orgcore.ac.uk This radical then adds to the 2-phenylpyridine ring at the position para to the C-Ru bond, resulting in a net meta-selective substitution and the formation of a quaternary carbon center. rsc.org
| Catalyst | Base | Solvent | Key Features | Source |
|---|---|---|---|---|
| [RuCl2(p-cymene)]2 | KOAc | 1,4-Dioxane | Forms a quaternary carbon center; High meta-regioselectivity. | rsc.orgcore.ac.uk |
Synthesis of Polyfunctionalized Adamantane Scaffolds
This compound is not only a source of the adamantyl moiety but also a foundational scaffold for building more complex, polyfunctionalized adamantane derivatives. These derivatives are of interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures. nih.gov
Regioselective Functionalization Techniques
Starting from this compound, further functional groups can be introduced at the remaining bridgehead positions (3, 5, and 7) with high regioselectivity. The synthesis of 1,3,5,7-tetrabromoadamantane (B396909) can be achieved through the further bromination of this compound, demonstrating the ability to functionalize all tertiary C-H bonds.
More complex regioselective syntheses have also been developed. For example, meta-tetraaryl-substituted adamantane derivatives can be synthesized. researchgate.net These syntheses often involve multi-step approaches where the adamantane core is functionalized in a controlled, stepwise manner. researchgate.net Such techniques provide access to highly substituted adamantanes with specific substitution patterns that would be difficult to achieve through direct functionalization of the parent adamantane. researchgate.net
Ring Expansion and Contraction Reactions (e.g., to Noradamantane Derivatives)
The rigid cage structure of adamantane can be chemically altered through skeletal rearrangements, leading to ring-contracted or ring-expanded homologues. These reactions provide access to related cage structures like noradamantane and homoadamantane (B8616219). mdpi.com
A notable example is the synthesis of noradamantane derivatives through a ring-contraction of the adamantane framework. x-mol.netrsc.org One method involves a triflic acid-promoted cascade reaction of adamantane derivatives. x-mol.netrsc.org This process typically starts from hydroxy-substituted adamantane precursors, which are readily accessible from this compound via nucleophilic substitution. The reaction consists of a decarboxylation of an N-methyl protected cyclic carbamate (B1207046) followed by an intramolecular nucleophilic 1,2-alkyl shift, which results in the contracted noradamantane skeleton. x-mol.netrsc.orgresearchgate.net Such skeletal editing methods expand the diversity of accessible three-dimensional scaffolds for various applications. researchgate.net
Ring expansion reactions, such as the Demjanov reaction on adamantan-2-one (which can be derived from adamantane), can yield homoadamantane structures, further illustrating the versatility of the adamantane core in synthesizing diverse polycyclic frameworks. mdpi.com
Applications of 1 Bromoadamantane in Advanced Organic Synthesis
Versatile Synthetic Building Block for Diverse Adamantane (B196018) Derivatives
1-Bromoadamantane serves as a crucial starting material for the synthesis of a multitude of adamantane derivatives. mendelchemicals.comgoogle.com Its bromine atom can be readily substituted, allowing for the introduction of various functional groups onto the adamantane scaffold. guidechem.com This versatility has made it an indispensable tool for chemists seeking to create novel molecules with specific properties. google.com
The reactivity of this compound allows for its use in a range of organic reactions. For instance, it can undergo Friedel-Crafts alkylation with aromatic compounds, leading to the formation of aryl-substituted adamantanes. researchgate.net Additionally, it can be used in the synthesis of 1-adamantylmalonic acid through a reaction with diethyl malonate, providing a pathway to dicarboxylic acid derivatives of adamantane. vulcanchem.com The adamantane core imparts unique characteristics such as lipophilicity and metabolic stability to the resulting molecules. vulcanchem.com
The ability to introduce a variety of substituents through the bromine atom has led to the development of a vast library of adamantane derivatives with applications spanning from materials science to medicinal chemistry. google.comresearchgate.net These derivatives include amines, alcohols, acids, and nitriles, each with its own set of chemical properties and potential uses. google.com
Precursor for the Synthesis of Pharmaceutically Significant Compounds
The rigid and lipophilic nature of the adamantane cage has made it a privileged scaffold in drug discovery. pmarketresearch.comnih.gov this compound is a key intermediate in the synthesis of several commercially important pharmaceutical agents and bioactive molecules. guidechem.compmarketresearch.com
Role in the Synthesis of Amantadine (B194251) Hydrochloride
This compound is a well-established precursor in the synthesis of Amantadine Hydrochloride, an antiviral drug also used in the treatment of Parkinson's disease. acs.orgresearchgate.net The synthesis typically involves a Ritter-type reaction of this compound with acetonitrile (B52724) and sulfuric acid to produce N-(1-adamantyl)acetamide. acs.org This intermediate is then deacetylated to yield 1-aminoadamantane, which is subsequently converted to its hydrochloride salt, Amantadine Hydrochloride. acs.org
The following table summarizes a common synthetic route for Amantadine Hydrochloride starting from this compound:
| Step | Reactants | Reagents | Product |
| 1 | This compound, Formamide (B127407) | Sulfuric Acid | N-(1-adamantyl)-formamide |
| 2 | N-(1-adamantyl)-formamide | Hydrochloric Acid | Amantadine Hydrochloride |
Intermediates for Other Bioactive Molecules (e.g., Saxagliptin Precursors)
The utility of this compound extends beyond Amantadine to the synthesis of other complex and potent bioactive molecules. For example, adamantane derivatives are key components in the structure of Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The adamantyl group in Saxagliptin enhances its in vitro potency. scribd.com While the direct synthesis of Saxagliptin from this compound is not explicitly detailed, the incorporation of the adamantane moiety, often derived from precursors like this compound, is a critical aspect of its design and efficacy. scribd.com
The adamantane core, introduced via reagents like this compound, is a feature in numerous biologically active compounds, including antiviral agents and drugs targeting the central nervous system. ontosight.ai The modification of the adamantane structure with various functional groups, a process often initiated from this compound, can significantly influence the biological activity of the final molecule. ontosight.ai
Utilization in Materials Science
The rigid, three-dimensional structure of the adamantane unit makes it an attractive building block for the creation of advanced materials with unique properties. pmarketresearch.com this compound plays a significant role in the synthesis of these materials, particularly in the development of microporous polymers. pmarketresearch.comrsc.org
Synthesis of Adamantane-Based Microporous Polymers
This compound is utilized in the synthesis of adamantane-based microporous organic polymers (MOPs) through Friedel-Crafts reactions with various aromatic compounds like benzene (B151609), biphenyl, and terphenyl. rsc.orgrsc.org These reactions, typically catalyzed by a Lewis acid such as aluminum chloride, lead to the formation of highly cross-linked polymer networks. rsc.org The resulting polymers possess high surface areas and physicochemical stability, making them suitable for applications in gas storage and separation. rsc.org
The adamantane units act as rigid nodes within the polymer structure, creating intrinsic microporosity. rsc.org Furthermore, these polymers can be post-functionalized to enhance their properties. For example, treatment with 4-nitrobenzoyl chloride can introduce nitro groups, which have been shown to increase the CO2 uptake capacity of the polymers. rsc.orgrsc.org
The synthesis of these polymers often involves reacting this compound with an aromatic linker in a suitable solvent like nitrobenzene, which does not participate in the Friedel-Crafts reaction. rsc.org The bulky nature of the adamantane ring directs the substitution to occur primarily at the para-positions of the aromatic linkers. rsc.org
Applications in Catalyst Development and Ligand Design
The unique steric and electronic properties of the adamantane cage have led to its incorporation into the design of catalysts and ligands for various chemical transformations. researchgate.net this compound serves as a key starting material for introducing the adamantyl group into these molecular architectures. researchgate.net
The adamantyl group can act as a bulky substituent on ligand frameworks, influencing the activity and selectivity of the corresponding metal catalysts. nih.gov For example, N-heterocyclic carbene (NHC) ligands bearing adamantyl substituents have been used in palladium-catalyzed cross-coupling reactions. researchgate.net
Furthermore, this compound can be used to synthesize adamantylated aromatic compounds, which can then be further functionalized to create ligands for transition metal catalysis. researchgate.net The introduction of the adamantyl moiety can enhance the stability and performance of the resulting catalysts. researchgate.net Research has shown that indium salts can efficiently catalyze the Friedel-Crafts reaction of this compound with various benzenes to produce 1-adamantyl benzenes, which are precursors to more complex ligand systems. researchgate.net
Ligand Scaffolds for Transition Metal Catalysis
The adamantyl group, readily introduced from this compound, is a cornerstone in the design of highly effective phosphine (B1218219) ligands for transition metal catalysis. The defining features of these ligands are their significant steric bulk and strong electron-donating ability, which are directly imparted by the adamantyl cage. These characteristics are crucial for stabilizing the metal center, promoting oxidative addition, and facilitating reductive elimination, which are key steps in many catalytic cycles. lookchem.comsigmaaldrich.com
The synthesis of di(1-adamantyl)alkylphosphines, such as the commercially available cataCXium® A, often begins with the reaction of di(1-adamantyl)phosphine, which can be prepared from this compound. lookchem.com These ligands have demonstrated exceptional performance in various palladium-catalyzed cross-coupling reactions. lookchem.comresearchgate.net For instance, catalysts bearing adamantyl phosphine ligands exhibit superior activity in the Suzuki-Miyaura coupling of challenging substrates like aryl chlorides, Heck reactions, and the Buchwald-Hartwig amination of aryl chlorides with amines or even ammonia (B1221849). lookchem.comsigmaaldrich.comresearchgate.net
Another prominent ligand, MorDalPhos, which is also derived from adamantane-based precursors, is particularly effective for C-N bond formation and has been used in the gram-scale N-arylation of amines. sinocompound.com The steric hindrance provided by the adamantyl moiety is credited with preventing catalyst deactivation and enabling high turnover numbers. researchgate.net The utility of these ligands extends to industrial applications, where they have been employed in the synthesis of compounds targeted for treating inflammatory disorders, central nervous system disorders, and bacterial infections. sinocompound.com
Table 1: Examples of Adamantyl-Derived Ligands and Their Catalytic Applications
| Ligand Name/Type | Precursor/Core Structure | Transition Metal | Application(s) | Ref. |
| Di(1-adamantyl)alkylphosphines (e.g., cataCXium® A) | 1-Adamantyl | Palladium | Suzuki-Miyaura coupling, Heck coupling, Buchwald-Hartwig amination, α-arylation of ketones | lookchem.comsigmaaldrich.com |
| MorDalPhos | 1-Adamantyl | Palladium | C-N cross-coupling (amination), monoarylation of hydrazines | sinocompound.com |
| AlPhos | 1-Adamantyl | Palladium | C-F bond formation (fluorination of aryl triflates) | sinocompound.com |
| Di(1-adamantyl)phosphonium salts | 1-Adamantyl | Palladium | Suzuki-Miyaura coupling of aryl chlorides | lookchem.com |
Role in Directed C-H Activation Processes
In the field of C-H activation, directing groups are typically used to achieve regioselectivity by positioning a transition metal catalyst near a specific C-H bond. snnu.edu.cn While the adamantyl group itself is not typically employed as a classical, removable directing group that forms a cyclometalated intermediate, its derivatives, sourced from this compound, play a crucial role as powerful modifiers in such reactions. The primary function of the adamantyl moiety in this context is to exert significant steric influence on the catalytic environment.
For example, 1-adamantyl carboxylic acid, which can be synthesized from this compound, has been used as a critical additive in palladium-catalyzed C-H functionalization reactions. In these cases, the adamantyl carboxylate ligand is thought to participate in the C-H cleavage step, with its bulky framework influencing the geometry of the transition state and thereby the selectivity of the reaction.
In other studies, the adamantyl group has been incorporated into ligands or templates designed for rhodium-catalyzed C-H alkynylation. rsc.org Here, the steric bulk of the adamantane cage is explicitly used to control the approach of reagents and enforce a specific regiochemical outcome, such as para-selectivity, which might otherwise be difficult to achieve. rsc.org While not a directing group in the traditional sense of being attached to the substrate to guide the catalyst, the adamantyl group's presence on ancillary ligands or as a key part of a catalytic template is instrumental in directing the course of the C-H activation process. The focus of these applications is often on functionalizing the C-H bonds of the adamantane core itself, using a directing group attached to the cage to achieve selective derivatization. uni-giessen.dechemrxiv.org
Table 2: Influence of Adamantyl Groups in C-H Activation
| Adamantyl Derivative/Component | Catalytic System | Role in C-H Activation | Reaction Type | Ref. |
| 1-Adamantyl carboxylic acid | Palladium(II) | Ligand/Additive influencing the transition state | C-H Functionalization | rsc.org |
| Adamantane-1-carboxylate | Rhodium | Provides steric hindrance to control regioselectivity | para-C–H alkynylation | rsc.org |
| Adamantane with attached directing group (e.g., 2-(pyridine-2-yl)isopropyl) | Palladium | Substrate scaffold for directed C-H functionalization | C-H arylation/olefination of the adamantane core | uni-giessen.de |
Research Tool for Studying Reaction Methodologies
This compound is a cornerstone substrate for the investigation of reaction mechanisms, particularly in the study of nucleophilic substitution reactions. Its rigid, cage-like structure makes it an ideal model for exploring the fundamentals of the S_N1 (Substitution Nucleophilic Unimolecular) mechanism. masterorganicchemistry.com The bridgehead position of the bromine atom means that backside attack, a requirement for the S_N2 pathway, is sterically impossible. Consequently, substitution must proceed through a carbocation intermediate, making it a pure S_N1 substrate.
Researchers have extensively studied the solvolysis of this compound in various solvent systems to probe the factors that influence S_N1 reaction rates. acs.org These studies have provided fundamental insights into solvent effects, leaving group ability, and the impact of added salts on the stabilization of carbocation intermediates. researchgate.netresearchgate.netoup.comresearchgate.net For example, comparing the solvolysis rate of this compound to that of other tertiary halides like t-butyl bromide has helped quantify the energetic cost of forming a non-planar, bridgehead carbocation. masterorganicchemistry.com The predictable reactivity of this compound also allows for the calculation of activation energy and the demonstration of leaving group trends (I > Br > Cl) in an educational setting. acs.org
Beyond solvolysis, this compound serves as a standard substrate for exploring other reaction methodologies. It has been widely used in the development and optimization of Friedel-Crafts alkylation reactions, where its reaction with various aromatic compounds is catalyzed by different Lewis acids, including indium salts and iron pentacarbonyl. rsc.orgresearchgate.netineosopen.org Its well-defined reactivity also makes it a useful probe for studying radical-mediated substitution pathways, such as the S_RN1 mechanism.
Table 3: this compound as a Substrate in Mechanistic and Methodological Studies
| Reaction Methodology | Research Focus | Key Findings from this compound | Ref. |
| S_N1 Solvolysis | Mechanistic understanding of carbocation formation and stability. | Establishes a benchmark for bridgehead reactivity; elucidates solvent and salt effects on reaction rates. | masterorganicchemistry.comacs.orgresearchgate.netresearchgate.net |
| Friedel-Crafts Alkylation | Development of new catalysts and reaction conditions. | Used as a model tertiary alkyl halide to test the efficacy of catalysts like InBr₃ and Fe(CO)₅ for C-C bond formation. | rsc.orgresearchgate.netineosopen.org |
| S_RN1 Reaction | Exploration of radical-nucleophilic substitution pathways. | Demonstrates facile nucleophilic substitution at a bridgehead position via a radical chain mechanism with specific nucleophiles. | lookchem.com |
| Gas-Phase Ion Chemistry | Intrinsic stability of carbocations. | Used to generate the 1-adamantyl cation and study its stability relative to other alkyl-substituted adamantyl cations. | acs.org |
Computational and Theoretical Investigations of 1 Bromoadamantane
Quantum Chemical Studies on Molecular Structure and Bonding
Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the molecular structure and bonding characteristics of 1-bromoadamantane. DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, have been utilized to complement experimental data from IR and Raman spectroscopy. researchgate.net These quantum chemical methods provide a detailed picture of the adamantane (B196018) cage's geometry and the nature of the carbon-bromine bond.
Molecular dynamics simulations have also been employed to study the inclusion complexes of this compound with cyclodextrins, providing insights into the geometry and energetics of these host-guest systems. acs.org These computational approaches, combined with experimental NMR data, are powerful tools for determining the final geometry of such inclusion complexes. acs.org
Electronic Structure Analysis: HOMO-LUMO Gap and Orbital Occupancies
The electronic structure of this compound, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), has been a subject of computational investigation. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and electronic properties.
Recent studies have shown that the HOMO-LUMO gap of this compound is significantly affected by its surrounding environment, such as the polarity of a solvent. researchgate.netnih.gov In nonpolar solvents, the HOMO-LUMO gap tends to decrease. researchgate.netnih.gov Conversely, in polar and aromatic solvents, the gap increases with rising polarity. researchgate.netnih.gov This behavior is attributed to the differential stabilization of the HOMO and LUMO energy levels by the solvent continuum. researchgate.netnih.gov
Significant changes in the orbital occupancies of the HOMO and LUMO are observed in different solvation environments, leading to a considerable energy difference among them. researchgate.netnih.gov The study of related adamantane derivatives, like 1-iodoadamantane, further supports the concept that solvent polarity plays a crucial role in modulating the HOMO and LUMO energy levels and their electron density distributions. nih.govresearchgate.netrsc.org
Table 1: Effect of Solvent Polarity on the HOMO-LUMO Gap of this compound
| Solvent Type | Trend in HOMO-LUMO Gap |
|---|---|
| Nonpolar Solvents | Decreases |
| Polar and Aromatic Solvents | Increases with increasing polarity |
Source: researchgate.netnih.gov
Solvation Effects and Solvatochromism
The interaction of this compound with solvents has been investigated through both experimental and computational methods, revealing notable solvation effects and solvatochromism. Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved changes.
Studies on this compound have demonstrated prominent solvatochromatic shifts in its optical absorbance, indicating its potential as a molecular probe for assessing the dielectric constant and polarity of surrounding environments. researchgate.netnih.gov The molecule exhibits positive solvatochromism in nonpolar solvents, while negative solvatochromatic shifts are observed in polar and aromatic solvents. researchgate.netnih.gov This suggests that the electronic structure of this compound is highly sensitive to the nature of the solvent.
The polarity and dielectric constant of the solvent have a direct impact on the electronic transitions of this compound. Experimental UV-Vis absorption spectra have shown both positive and negative solvatochromism for the n to σ* electronic transition. researchgate.netnih.gov Computational studies, utilizing methods like the solvent model density implicit solvation model, have confirmed the strong influence of the solvent on the molecule's electronic structure. nih.gov
In a related compound, 1-iodoadamantane, it has been observed that the absorption shifts for both σ to σ* and n to σ* electronic transitions are more pronounced in polar solvents compared to nonpolar ones. nih.gov An increase in solvent polarity leads to greater stabilization of the ground state relative to the excited state, causing a blue shift (a shift to shorter wavelengths) for these transitions in polar environments. nih.gov This is because the bonding energies within the molecule are sensitive to the surrounding environment, which in turn affects the electronic transitions. nih.gov
Linear Solvation Energy Relationships (LSER) have been applied to analyze the solvent effects on the thermodynamic properties of this compound, such as its enthalpy of solution. akjournals.com LSER models aim to correlate a particular physicochemical property with various solvent parameters that describe different types of solute-solvent interactions. These parameters often include terms for dipolarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity. rsc.org
For instance, the solvolysis rates of t-butyl halides, which are structurally related to this compound, have been successfully correlated using LSER equations that account for solvent cohesive energy density, dipolarity-polarizability, electrophilicity (hydrogen bond donor acidity), and nucleophilicity (hydrogen-bond acceptor basicity). rsc.org The application of such models to this compound allows for a quantitative assessment of the nature and magnitude of the interactions that govern its behavior in different solvents. akjournals.com Studies on the solvolysis of alkylated 1-bromoadamantanes have also utilized the Grunwald-Winstein (GW) relationship, a type of LSER, to understand the influence of solvent composition on reaction rates. nih.govacs.org
Thermodynamic Properties and Phase Behavior
The thermodynamic properties and phase behavior of this compound have been extensively studied, revealing a complex series of phase transitions. researchgate.netnist.gov Heat capacity measurements have been conducted over a wide temperature range, from 6 K to 430 K, using techniques such as adiabatic vacuum calorimetry and differential scanning calorimetry. researchgate.netnist.gov
These studies have identified three solid-to-solid phase transitions and a fusion (melting) event. researchgate.netnist.gov The orientational disorder in the crystalline phases develops in two stages, ultimately leading to the formation of plastic crystals. researchgate.netnist.gov At low temperatures, this compound has an ordered monoclinic structure. researchgate.net As the temperature increases, it transitions to a semi-ordered orthorhombic phase and then to a disordered face-centered cubic (FCC) plastic crystal phase before melting. researchgate.net Ultrasonic studies have further characterized these phase transitions, confirming the weak first-order nature of the transition from the orientationally ordered to the quasi-ordered phase. rsc.org
The saturated vapor pressure of this compound has been measured over its crystalline phases using the integral Knudsen effusion method. researchgate.net These measurements were conducted in the temperature range of 288 K to 323 K. researchgate.net The temperature dependence of the saturated vapor pressure (psat) for two crystalline phases (crI and crII) is described by the following equations: researchgate.net
For crII (T = 288.4 K to 309.9 K): ln{psat(crII) (Pa)} = (30.33 ± 0.44) − (8608 ± 137) ⋅ (T(K))-1 researchgate.net
For crI (T = 309.9 K to 323.0 K): ln{psat(crI) (Pa)} = (27.07 ± 0.81) − (7600 ± 252) ⋅ (T(K))-1 researchgate.net
The sublimation enthalpy (ΔsubHm°) of this compound has also been determined. A measurement at 303.0 K using a differential heat-conducting microcalorimeter yielded a value of 71.77 ± 0.31 kJ mol−1. researchgate.net This is in good agreement with the value of 71.6 ± 1.1 kJ mol−1 at 298.1 K, which was derived from the effusion measurements. researchgate.net
Table 2: Thermodynamic Data for this compound
| Property | Value | Temperature (K) | Method |
|---|---|---|---|
| Sublimation Enthalpy (ΔsubHm°) | 71.77 ± 0.31 kJ mol−1 | 303.0 | Differential Heat-Conducting Microcalorimetry |
| Sublimation Enthalpy (ΔsubHm°) | 71.6 ± 1.1 kJ mol−1 | 298.1 | Knudsen Effusion Method |
Source: researchgate.net
Solution and Solvation Enthalpies in Binary Mixtures
The thermochemistry of this compound in binary solvent mixtures provides valuable insights into solute-solvent and solvent-solvent interactions. Studies have determined the solution enthalpies of this compound in various aqueous-aprotic solvent mixtures at 298.15 K. researchgate.netulisboa.pt Specifically, research has been conducted in water mixed with N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and acetone (B3395972). researchgate.netresearchgate.net
Due to the insolubility of this compound in pure water, its solution enthalpy in this solvent is determined by extrapolation from the data obtained in these binary mixtures. researchgate.netakjournals.com This extrapolated value provides a crucial thermodynamic parameter for understanding the hydrophobic effects and the energetics of transferring this bulky, nonpolar solute into an aqueous environment. researchgate.netakjournals.com
The solution enthalpies of this compound are generally small in magnitude when measured in monoalcohols compared to the value in water. researchgate.net A modified multiparametric equation has been used to analyze the solvent effects on the solution processes, which considers a cavity term. akjournals.comakjournals.com This analysis helps to assess the nature and magnitude of the primary interactions influencing the solution process. akjournals.com
Below is a table summarizing the transfer enthalpies of solution for this compound from aqueous mixtures of aprotic solvents to cyclohexane (B81311) at 298.15 K and infinite dilution. researchgate.net
| Organic Solvent | Mole Fraction (Water) | Mole Fraction (Organic) | ΔH (kJ/mol) |
|---|---|---|---|
| N,N-Dimethylformamide | 0.80 | 0.20 | 6.63 |
| 0.75 | 0.25 | 7.24 | |
| 0.70 | 0.30 | 8.79 | |
| 0.65 | 0.35 | 9.43 | |
| N,N-Dimethylacetamide | 0.70 | 0.30 | 7.72 |
| 0.65 | 0.35 | 9.04 | |
| 0.54 | 0.46 | 10.47 | |
| Acetone | 0.65 | 0.35 | 8.33 |
| 0.55 | 0.45 | 9.34 | |
| 0.46 | 0.54 | 11.07 |
Investigation of Solid-State Phase Transitions and Orientational Disorder (Plastic Crystals)
This compound is a notable example of a molecular crystal that exhibits orientational disorder, leading to the formation of a "plastic crystal" phase at elevated temperatures. researchgate.netupc.edu In this phase, the molecules possess long-range translational order, characteristic of a crystal, but lack long-range orientational order, behaving more like a liquid in terms of rotation. upc.eduacs.org
Calorimetric studies have been instrumental in characterizing the solid-state phase transitions of this compound. researchgate.netnist.gov Heat capacity measurements using adiabatic and differential scanning calorimetry have identified multiple solid-to-solid phase transitions as a function of temperature. researchgate.netnist.gov These transitions are associated with significant changes in entropy and volume, reflecting the onset of molecular reorientational motions. researchgate.netupc.edu
At low temperatures, this compound exists in a fully ordered crystalline state. researchgate.net As the temperature increases, it undergoes a two-stage development of orientational disorder, culminating in the formation of the plastic crystalline phase. researchgate.netnist.gov This high-temperature phase is isostructural with that of 1-chloroadamantane, featuring a face-centered cubic (fcc) lattice where the molecules are orientationally disordered. researchgate.net Some studies have suggested this disorder consists of quasi-free rotation. researchgate.net
A peculiar aspect of this compound is the presence of an intermediate semi-ordered phase between the fully ordered and the plastic crystal phases. acs.orgunibo.it This intermediate phase is orthorhombic and exhibits orientational disorder with fewer degrees of freedom compared to the high-temperature plastic phase. unibo.it The transition from the ordered to the semi-ordered phase has been characterized as a weak first-order phase transition with some second-order characteristics. researchgate.netdntb.gov.ua This behavior distinguishes this compound from other 1-halogen-adamantanes like the fluoro and chloro derivatives, which typically show a direct transition from the ordered to the fully disordered plastic phase. acs.org
The table below summarizes the thermodynamic parameters for the phase transitions of this compound.
| Transition | Temperature (K) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| crIV → crIII | 216.4 ± 0.1 | 7.627 ± 0.014 | 35.24 |
| crIII → crII | 279 | - | - |
| crII → crI | 310.5 | - | - |
| Fusion | 404.7 ± 0.2 | 11.77 ± 0.24 | 29.08 |
Computational Modeling of Reaction Mechanisms
Computational modeling serves as a powerful tool to elucidate the intricate details of reaction mechanisms involving this compound. numberanalytics.com Techniques like density functional theory (DFT) are employed to model reaction pathways, optimize the geometries of reactants, intermediates, and products, and calculate their respective energies. numberanalytics.com
Prediction of Carbocation Stability and Reaction Pathways
A significant area of computational investigation for this compound revolves around its participation in S_N1 reactions, which proceed through a carbocation intermediate. masterorganicchemistry.comsavemyexams.com The formation of the 1-adamantyl carbocation is the rate-determining step in these reactions. savemyexams.comlibretexts.org
Computational studies focus on the stability of this carbocation. libretexts.orguomustansiriyah.edu.iq The 1-adamantyl cation is a tertiary carbocation, and its stability is enhanced by the inductive effect of the surrounding alkyl groups, which donate electron density to the positively charged carbon. savemyexams.comuomustansiriyah.edu.iq However, unlike more flexible carbocations, the rigid, cage-like structure of the adamantane core prevents it from achieving a perfectly planar geometry around the cationic center, which would maximize hyperconjugation. masterorganicchemistry.com Despite this, the S_N1 reaction of this compound proceeds at a reasonable rate. masterorganicchemistry.com
Theoretical models can predict the energy barriers for the heterolytic cleavage of the carbon-bromine bond to form the carbocation and the subsequent nucleophilic attack. uomustansiriyah.edu.iquleth.ca These models help in understanding why the S_N1 pathway is favored for tertiary substrates like this compound. savemyexams.comuleth.ca The calculations can also explore potential side reactions, although rearrangements are generally not observed with the 1-adamantyl cation due to its bridged structure. uomustansiriyah.edu.iq
Supramolecular Chemistry: Inclusion Complex Studies
This compound is an excellent guest molecule for studying host-guest interactions in supramolecular chemistry, particularly with cyclodextrins. researchgate.netsigmaaldrich.cnlookchem.com Its rigid and hydrophobic adamantane cage fits well within the cavities of these macrocyclic hosts. researchgate.netacs.org
Host-Guest Interactions with Cyclodextrins (α-, β-, γ-CD)
Experimental and computational studies have investigated the formation of inclusion complexes between this compound and the most common cyclodextrins: α-cyclodextrin (α-CD), β-cyclodextrin (β-CD), and γ-cyclodextrin (γ-CD). researchgate.netacs.orgacs.orgnih.gov The stoichiometry of these complexes varies depending on the size of the cyclodextrin (B1172386) cavity. researchgate.netacs.orgacs.orgnih.gov
NMR studies have suggested the following host-guest ratios:
α-CD: 2:1 (two host molecules per one guest molecule) researchgate.netacs.orgacs.orgnih.gov
β-CD: 1:1 researchgate.netacs.orgacs.orgnih.gov
γ-CD: 1:1 researchgate.netacs.orgacs.orgnih.gov
The formation of these complexes is driven by non-covalent interactions, primarily the hydrophobic effect, where the nonpolar adamantane moiety is encapsulated within the relatively nonpolar interior of the cyclodextrin cavity, displacing water molecules. ruc.dk
Combined NMR and Molecular Dynamics (MD) Simulations for Complex Geometry and Energetics
A powerful approach for understanding the geometry and energetics of these inclusion complexes is the combination of experimental NMR techniques and computational molecular dynamics (MD) simulations. researchgate.netacs.orgsigmaaldrich.com
NMR spectroscopy, particularly techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy), provides experimental evidence for the inclusion and can give insights into the proximity of specific protons on the host and guest molecules. acs.orgruc.dk This data helps in deducing the geometry of the complex in solution. acs.orgacs.org For the β-CD/1-bromoadamantane complex, NMR studies have suggested the possibility of two different complex geometries depending on the orientation of the bromine atom relative to the cyclodextrin cavity. acs.org
Advanced Topics and Future Research Directions
Development of Novel and Sustainable Functionalization Methods
A significant research thrust is the creation of more efficient and environmentally benign methods for functionalizing adamantane (B196018). researchgate.net Traditional methods often require harsh conditions, but modern approaches are leveraging catalysis to achieve transformations under milder circumstances. acs.org
Key areas of development include:
Photocatalysis : Visible-light-promoted reactions are at the forefront of sustainable functionalization. acs.org Dual photocatalytic systems, sometimes involving a hydrogen atom transfer (HAT) catalyst like quinuclidine, enable the direct alkylation of adamantane's strong C-H bonds with high chemoselectivity. escholarship.orgchemrxiv.orgescholarship.org
Solvent-Free Synthesis : To reduce environmental impact, solvent-free reaction conditions are being developed. One such example is the Biginelli reaction to create adamantane-containing dihydropyrimidine (B8664642) derivatives using a minimal amount of trifluoroacetic acid as a catalyst, which improves yields and shortens reaction times. rsc.org
Electrochemical Methods : Anodic oxidation provides an alternative pathway for C-H functionalization, such as the selective fluorination of adamantane derivatives. rsc.org
Catalytic Bromination : Innovations in synthesis include the catalytic bromination of adamantane using bromotrichloromethane (B165885) with a Mo(CO)₆ catalyst, offering a simpler and higher-yield alternative to traditional methods that use toxic bromine and produce significant waste. google.com
Design and Synthesis of New Catalytic Systems Incorporating Adamantane Derivatives
The steric bulk and rigid geometry of the adamantyl group make it an ideal component for designing novel ligands and catalysts. uq.edu.au Derivatives of 1-bromoadamantane are instrumental in creating these systems, which have shown promise in a variety of chemical transformations. myskinrecipes.com
Phosphine (B1218219) Ligands for Cross-Coupling : Adamantyl-containing phosphine ligands, such as di(1-adamantyl)phosphinites, have been successfully synthesized and employed in palladium-catalyzed carbonylation and other cross-coupling reactions. uq.edu.au The steric hindrance provided by the adamantyl group enhances catalyst stability and activity, proving effective for reactions with typically unreactive aryl chlorides. uq.edu.au
Hypervalent Iodine Catalysts : A recyclable hypervalent iodine catalyst has been constructed using 1,3,5,7-tetrakis(4-iodophenyl)-adamantane as a scaffold. This demonstrates how the adamantane core can be used to create complex, multi-site catalysts. uq.edu.au
Hetero-adamantane Catalysts : The incorporation of heteroatoms like phosphorus into the adamantane cage (e.g., 1,3,5-triaza-7-phosphaadamantane) creates catalysts with unique properties, including air and water stability, which are beneficial for reactions like the Baylis-Hillman reaction and Suzuki-type cross-couplings. uq.edu.au
Future work will likely focus on expanding the library of adamantane-based ligands and exploring their application in a wider range of catalytic processes, capitalizing on the unique stability and steric properties the adamantane framework provides. uq.edu.au
Enhanced Selectivity in C-H Functionalization of Adamantane and its Halogenated Analogs
A persistent challenge in adamantane chemistry is controlling the regioselectivity of C-H functionalization, particularly distinguishing between the tertiary (bridgehead) and secondary (methylene) positions. researchgate.netnih.gov The bond dissociation energies for these C-H bonds are unusually high (99 kcal/mol for tertiary and 96 kcal/mol for secondary), requiring highly reactive species for their activation. nih.gov
Recent breakthroughs have demonstrated remarkable control over this selectivity:
Catalyst-Controlled Selectivity : The choice of catalyst system can dramatically influence the site of functionalization. For instance, photoredox and H-atom transfer (HAT) catalysis can be tuned to selectively target the strong tertiary C-H bonds even in the presence of other, weaker C-H bonds. chemrxiv.org
Directing Group Strategies : While many strategies rely on directing groups to guide catalysts, new methods are emerging that achieve selectivity based on the inherent electronic and steric properties of the adamantane cage itself. chemrxiv.org
Understanding Selectivity Factors : Research has focused on elucidating the factors that govern selectivity, such as polar effects and polarizability. nih.gov This understanding has enabled highly selective reactions like the apical arylation of higher diamondoids. acs.orgnih.gov For example, the bromination of diamantane can yield a mixture of medial and apical products, and the ratio is highly dependent on the reaction conditions. nih.gov
The table below summarizes the regioselectivity observed in the photoacetylation of diamantane, highlighting the preference for the apical position.
| Product | Position | Ratio |
| Apical Acetylation | C1 | 5.5 |
| Medial Acetylation | C4 | 1 |
| Data sourced from a study on photoacetylation using diacetyl. nih.gov |
Future efforts will continue to refine these selective methods, aiming for near-perfect control over which C-H bond reacts, which is crucial for the synthesis of complex pharmaceuticals and materials. acs.org
Expansion of Research to Higher Diamondoids and their Functionalization
While adamantane is the simplest diamondoid, research is expanding to include higher analogues like diamantane (C₁₄H₂₀), triamantane (B83405) (C₁₈H₂₄), and beyond. acs.orgnih.gov These larger, more complex nanodiamonds present heightened challenges for selective functionalization due to an increasing number of non-equivalent C-H bonds. acs.org
Synthetic and Isolation Challenges : Higher diamondoids are painstakingly isolated from petroleum sources, and their synthesis is often low-yielding, which has limited their exploration. acs.orgresearchgate.net However, recent advances in synthesis, including superacid-catalyzed rearrangements, are making these molecules more accessible. nih.gov
Functionalization of Diamantane : Diamantane has two distinct tertiary positions: two "apical" and six "medial." escholarship.org Achieving selectivity between these sites is a major research focus. Photocatalytic methods have been developed that show moderate regioselectivity, which can be influenced by the specific photocatalyst and radical acceptor used. acs.org For instance, alkylation of diamantane using a dual photocatalytic system resulted in a 1.2:1 ratio of medial to apical products. acs.org
Applications of Higher Diamondoids : Functionalized higher diamondoids are valuable building blocks for materials science, such as in the creation of metal-organic frameworks (MOFs), and in medicinal chemistry for developing anticancer compounds. acs.org
The development of methods to selectively functionalize these larger diamondoid structures is a significant frontier, promising access to novel molecular building blocks with unique three-dimensional structures. acs.org
Computational-Guided Discovery in Adamantane Chemistry
Computational chemistry has become an indispensable tool for advancing adamantane research. Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide deep insights into the mechanisms and properties that are difficult to probe experimentally.
Mechanistic Elucidation : Computational studies have been used to understand the factors governing regioselectivity in C-H functionalization, attributing the preference for apical positions in higher diamondoids to factors like enhanced polarizability. acs.orgnih.gov
Predicting Reaction Outcomes : By modeling reaction pathways and transition states, computational methods can help predict the outcomes of new reactions and guide the design of more efficient catalysts. acs.org For example, Gaussian 16 and Shermo have been used to investigate the mechanism of converting 1,3-dichloro adamantane to 1,3-adamantanediol. acs.org
Studying Molecular Interactions : Molecular dynamics simulations have been employed to study the formation and structure of inclusion complexes between this compound and cyclodextrins, providing a detailed picture of host-guest interactions. sigmaaldrich.com
Understanding Electronic Properties : Computational analysis helps in understanding the electronic structure of adamantane and its derivatives, such as the large HOMO-LUMO gap (>6 eV for adamantane), which is crucial for applications in nanomaterials and electronics. rsc.org
The synergy between computational prediction and experimental validation is expected to accelerate the discovery of new reactions, catalysts, and materials based on the adamantane framework. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
